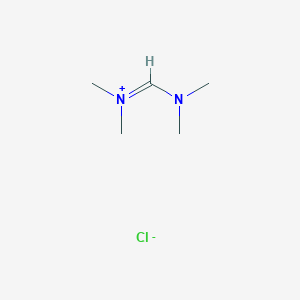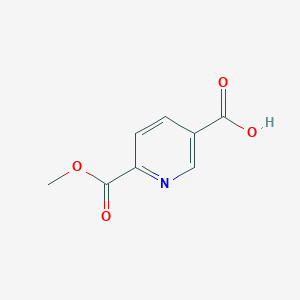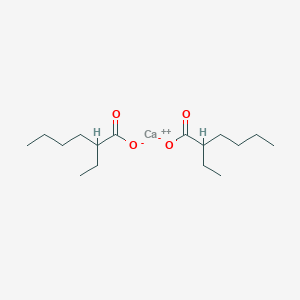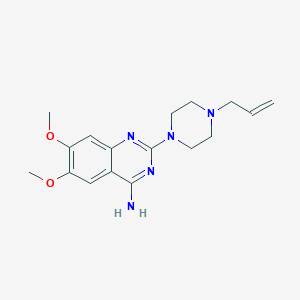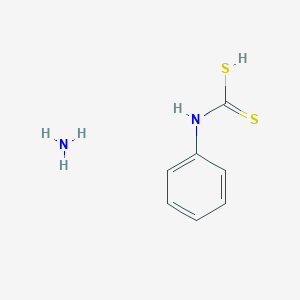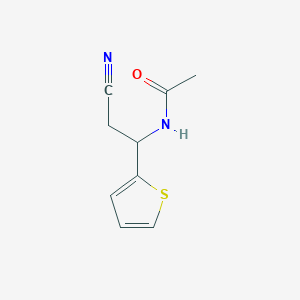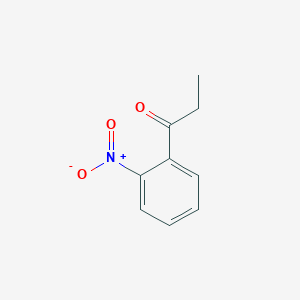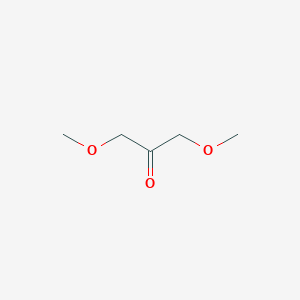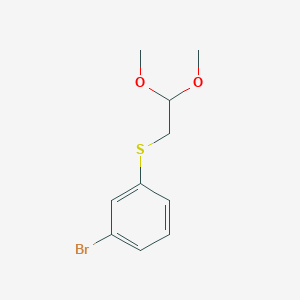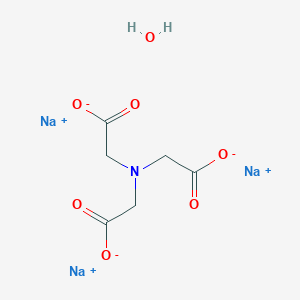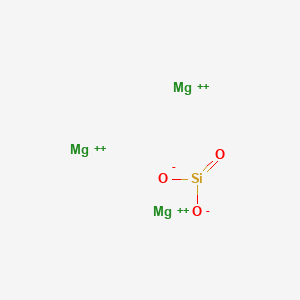
Bis(2-methylphenyl)methanone
Vue d'ensemble
Description
“Bis(2-methylphenyl)methanone” is a chemical compound with the molecular formula C15H14O . It is also known by other names such as di-o-tolylmethanone, 2,2’-DIMETHYLBENZOPHENONE, and tolyl ketone .
Molecular Structure Analysis
The molecular structure of “Bis(2-methylphenyl)methanone” consists of two methylphenyl groups attached to a methanone group . The substituents on the aromatic systems are both orientated towards the central O atom .
Applications De Recherche Scientifique
Organic Synthesis
Bis(2-methylphenyl)methanone serves as a versatile intermediate in organic synthesis. Its ketone functionality allows it to undergo various chemical reactions, such as condensation, reduction, and nucleophilic addition, making it valuable for constructing complex organic molecules. For instance, it can be used to synthesize various aromatic compounds, which are crucial in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, di-o-tolylmethanone is explored for its potential in drug design and synthesis. It can be modified to create pharmacophores, which are parts of a molecular structure that is responsible for a drug’s biological activity. This compound could be a starting point for developing new therapeutic agents .
Material Science
This compound’s structural properties make it suitable for developing new materials with specific optical or electronic characteristics. It could be used in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
Bis(2-methylphenyl)methanone may act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions. This application is significant in industrial processes where efficient and selective catalysts are required .
Analytical Chemistry
In analytical chemistry, di-o-tolylmethanone can be used as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties make it ideal for calibrating instruments and validating analytical methods .
Biomedical Applications
The compound’s ability to interact with biological molecules could be harnessed in biomedical applications. For example, it might be used in the development of diagnostic agents or as a building block for contrast agents in medical imaging .
Nanotechnology
Due to its molecular structure, di-o-tolylmethanone could be utilized in the field of nanotechnology, particularly in the creation of molecular self-assemblies that are the foundation of nanodevices and nanomaterials .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing its long-term effects on ecosystems and contribute to the development of greener chemical processes .
Propriétés
IUPAC Name |
bis(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFAFKPBOLMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906639 | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)methanone | |
CAS RN |
1018-97-9 | |
| Record name | 2,2'-DIMETHYLBENZOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


